N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide

μ-opioid receptor agonism FLIPR calcium assay structure-activity relationship

Select this compound for stereospecific (R)-praziquantel campaigns or as the literature-validated baseline scaffold in MOR/KOR agonist programs. Only the R-enantiomer (CAS 765915-89-7, ≥98%) yields the therapeutically active (R)-praziquantel via patented asymmetric hydrogenation–cyclization. The racemate (CAS 79848-93-4) is the documented SAR starting point with an MOR EC50 of 6.38 μM, providing a low-MW (272.39) CNS-penetrant template. Avoid generic THIQ substitutes to prevent costly chiral resolution and potency cliffs.

Molecular Formula C17H24N2O
Molecular Weight 272.4 g/mol
Cat. No. B11705894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCC2C3=CC=CC=C3CCN2
InChIInChI=1S/C17H24N2O/c20-17(14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-18-16/h4-6,9,14,16,18H,1-3,7-8,10-12H2,(H,19,20)
InChIKeyNZUKSVDRTKIQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide – Procurement-Relevant Identity, Class, and Key Differentiators


N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (CAS 79848-93-4; racemate; also available as R-enantiomer CAS 765915-89-7 and S-enantiomer CAS 60567-47-7) is a 1-substituted tetrahydroisoquinoline (THIQ) derivative bearing a cyclohexanecarboxamide side chain [1]. It serves a dual role: as a critical late-stage intermediate in the enantioselective synthesis of the anthelmintic drug praziquantel [2], and as the parent scaffold for a series of μ-opioid receptor (MOR) / κ-opioid receptor (KOR) agonists identified through high-throughput screening, where the unsubstituted compound itself exhibits weak MOR agonism (EC50 = 6.38 μM in FLIPR® calcium assay) but possesses favorable low-molecular-weight physicochemical properties (MW = 272.39) that make it a strategic starting point for CNS-penetrant lead optimization [3]. Its procurement value hinges on stereochemical identity, established synthetic tractability for both racemic and enantiopure forms, and the availability of peer-reviewed comparative pharmacological data against structurally elaborated analogs.

Why Generic Substitution Fails for N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide: Stereochemical and Pharmacological Non-Interchangeability


Generic substitution of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide with other THIQ or cyclohexanecarboxamide congeners is contraindicated by two independent lines of evidence. First, in praziquantel synthesis, only the enantiopure R-form (CAS 765915-89-7) yields the therapeutically active (R)-praziquantel enantiomer; the racemate or S-enantiomer produces the inactive or differently active (S)-praziquantel, and the downstream cyclization to the pyrazinoisoquinoline core is stereospecific [1]. Second, in opioid receptor pharmacology, seemingly minor substituent changes on the tetrahydroisoquinoline nitrogen or the carboxamide moiety produce order-of-magnitude shifts in MOR potency: the N-sulfonylated derivative (compound 1) is 5.7-fold more potent than the parent compound (EC50 1.12 vs. 6.38 μM), while 4-methylcyclohexyl and 4-ethylcyclohexyl amide analogs restore potency comparable to compound 1, and further optimized leads 45 and 46 achieve 112-fold greater MOR activation [2]. These SAR cliffs mean that the unsubstituted parent compound occupies a specific potency–property niche that cannot be approximated by casual analog selection.

Product-Specific Quantitative Evidence Guide: N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide Differentiation Data


MOR Agonism Potency: Parent Scaffold vs. N-Sulfonylated Derivative Head-to-Head

In the FLIPR® calcium mobilization assay using CHOK1 cells stably co-expressing human μ-opioid receptor (hMOR) and Gα15, the parent compound N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide (designated compound 2) exhibited an EC50 of 6.38 μM, representing a 5.7-fold weaker MOR agonism compared to its N-sulfonylated derivative N-({2-[(4-bromo-2-trifluoromethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-1-isoquinolinyl}methyl)cyclohexanecarboxamide (compound 1), which showed an EC50 of 1.12 μM [1]. Despite lower potency, compound 2 was selected as the SAR starting point specifically because its lower molecular weight, polar surface area, and cLogP were deemed more compatible with blood-brain barrier penetration requirements [1].

μ-opioid receptor agonism FLIPR calcium assay structure-activity relationship hit-to-lead

Physicochemical Differentiation for CNS Drug Design: MW, PSA, and cLogP Advantages Over the Sulfonylated Hit

The target compound (compound 2) possesses a molecular weight of 272.39 g/mol (C17H24N2O), which is 302.6 g/mol lower than compound 1 (MW = 575 g/mol) [1]. Additionally, the polar surface area (PSA) and calculated logP (cLogP) of compound 2 are substantially reduced relative to compound 1's values of PSA = 84 Ų and cLogP = 6.8, although exact numerical values for compound 2 were not explicitly tabulated in the primary publication [1]. The authors explicitly state that compound 1's high MW, PSA, and cLogP were considered unlikely to be compatible with favorable BBB permeability, motivating the shift to compound 2 as the SAR template [1]. The brain/plasma concentration ratio for compound 1 was measured at 1.1, confirming poor BBB penetration; compound 2, by virtue of its reduced property burden, was judged more suitable for CNS-targeted optimization [1].

blood-brain barrier penetration physicochemical properties CNS drug design molecular weight optimization

Stereochemical Identity: R-Enantiomer Enables Enantioselective (R)-Praziquantel Synthesis

The R-enantiomer (CAS 765915-89-7) of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide serves as the direct precursor to (R)-praziquantel, the therapeutically active enantiomer of the essential anthelmintic drug [1]. In the patented synthetic route, asymmetric hydrogenation of a prochiral dihydroisoquinoline intermediate using a chiral ruthenium or rhodium catalyst yields the enantiopure or enantioenriched R-form, which is then cyclized with chloroacetyl chloride to form the pyrazinoisoquinoline core of (R)-praziquantel [1][2]. The S-enantiomer (CAS 60567-47-7) is a distinct chemical entity that leads to (S)-praziquantel, which is not the therapeutically preferred enantiomer [2]. Commercial vendors including AKSci and Leyan supply the R-enantiomer at ≥98% purity .

enantioselective synthesis praziquantel intermediate asymmetric hydrogenation chiral resolution

Amide Substituent SAR: Cyclohexyl vs. 4-Alkylcyclohexyl and Benzamide MOR Potency Differentiation

Systematic SAR exploration of the amide substituent in the N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)carboxamide series revealed that the cyclohexyl amide (compound 2, EC50 = 6.38 μM) is distinctly less potent than 4-methylcyclohexyl (compound 9) and 4-ethylcyclohexyl (compound 10) amide analogs, both of which exhibited MOR agonism activity comparable to compound 1 (EC50 = 1.12 μM) [1]. Furthermore, replacement of the cyclohexyl group with benzamide substituents (the N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamide series, compounds 11–44) yielded a range of MOR/KOR activities culminating in the highly optimized leads 45 and 46, which achieved 112-fold greater MOR activation than compound 1 and demonstrated in vivo anti-nociceptive efficacy (ED50 for compound 46 = 1.059 mg/kg in the mouse tail-flick test, with brain concentrations reaching 11,696 ng/g) [1].

structure-activity relationship amide substituent effects opioid receptor pharmacology carboxamide analogs

Synthetic Accessibility and Commercial Availability: Racemate and Enantiopure Forms from Multiple Qualified Vendors

The racemate (CAS 79848-93-4) is commercially available from CymitQuimica (Ref. 3D-FT171206) and CheMenu (Catalog CM588987, purity 95%+) at the gram scale . The R-enantiomer (CAS 765915-89-7) is supplied by AKSci (Catalog 7856FL, purity unspecified) and Leyan (Catalog 2040796, purity 98%) . The S-enantiomer (CAS 60567-47-7) is listed by LookChem and Molaid but with more limited vendor coverage . This multi-vendor landscape for both racemic and R-enantiomer forms represents more mature supply-chain coverage than for many closely related 1-substituted THIQ analogs, which are often single-source custom synthesis products. The compound's role as a praziquantel intermediate in patent-protected manufacturing routes further ensures ongoing commercial interest and supply continuity [1].

commercial availability synthetic intermediate enantiopure compound procurement-specification comparison

Best Research and Industrial Application Scenarios for N-(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)cyclohexanecarboxamide


Enantioselective (R)-Praziquantel Process Chemistry and Scale-Up

Procurement of the R-enantiomer (CAS 765915-89-7, purity ≥98%) is essential for process chemistry groups implementing the patented asymmetric hydrogenation–cyclization route to (R)-praziquantel described in WO 2017/036577 A1 and US 2018/0297998 A1 [1][2]. The R-enantiomer undergoes N-chloroacetylation followed by intramolecular cyclization to form the pyrazinoisoquinoline core of (R)-praziquantel, the therapeutically active enantiomer. Use of the S-enantiomer or racemate at this stage produces the incorrect stereoisomer of the final drug substance, necessitating costly chiral resolution or re-work. The multi-vendor availability of the R-enantiomer (AKSci, Leyan) supports competitive bulk procurement for kilogram-scale campaigns.

Opioid Receptor Agonist Hit-to-Lead SAR Expansion Starting from a Low-MW Parent Scaffold

The racemate (CAS 79848-93-4) is the documented SAR starting point for N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)carboxamide-based MOR/KOR agonist programs [3]. Its MOR EC50 of 6.38 μM and MW of 272.39 establish the baseline potency and physicochemical envelope from which N-sulfonylation, N-benzoylation, and amide substituent modifications were systematically explored, ultimately yielding optimized leads with 112-fold improved MOR activation and in vivo efficacy (compound 46 ED50 = 1.059 mg/kg) [3]. Laboratories initiating novel SAR campaigns on this scaffold should procure the racemate as the clean, unelaborated starting material against which all new analogs are benchmarked.

Negative Control and Pharmacological Tool Compound for THIQ-Based Opioid Receptor Studies

The cyclohexylcarboxamide parent compound serves as an essential low-potency control in opioid receptor pharmacology experiments involving THIQ-based agonists [3]. With an MOR EC50 of 6.38 μM—at least 5.7-fold weaker than the N-sulfonylated hit (compound 1) and the 4-alkylcyclohexyl amide analogs—this compound provides a validated baseline for distinguishing target-specific agonism from non-specific cellular effects in FLIPR® calcium assays [3]. Its documented inactivity in previous literature (commercially available but unstudied as an MOR agonist prior to Chen et al. 2017) further supports its use as a negative control in counter-screening panels [3].

CNS Drug Discovery Programs Requiring Low-MW, BBB-Permeable Starting Points

For CNS-targeted opioid receptor programs, the target compound (MW = 272.39) offers a 53% molecular weight reduction relative to the HTS hit compound 1 (MW = 575), whose PSA (84 Ų) and cLogP (6.8) were explicitly judged incompatible with favorable BBB permeability, as confirmed by its brain/plasma ratio of 1.1 [3]. The significantly lower property burden of the parent scaffold aligns with established CNS drug-likeness guidelines, making it the appropriate procurement choice for medicinal chemistry teams that prioritize BBB penetration potential from the outset of lead optimization [3].

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